molecular formula C18H25NO5S B5176581 4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid CAS No. 5703-55-9

4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid

Cat. No.: B5176581
CAS No.: 5703-55-9
M. Wt: 367.5 g/mol
InChI Key: IVOSGOWGDLVJLZ-UHFFFAOYSA-N
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Description

The compound 4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid (hereafter referred to as the "target compound") is a benzothiophene derivative with a partially hydrogenated bicyclic core. Key structural features include:

  • A 6-methyl group on the tetrahydrobenzothiophene ring.
  • A 3-propoxycarbonyl ester substituent.
  • A carbamoyl-linked butanoic acid side chain at position 2.

The propoxycarbonyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

5-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5S/c1-3-9-24-18(23)16-12-8-7-11(2)10-13(12)25-17(16)19-14(20)5-4-6-15(21)22/h11H,3-10H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOSGOWGDLVJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386428
Record name ST50915123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5703-55-9
Record name ST50915123
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, followed by functionalization to introduce the propoxycarbonyl and carbamoyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research may focus on its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound can be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a class of benzothiophene derivatives with varying substituents. Below is a detailed comparison with structurally related compounds:

Substituent Variations on the Benzothiophene Core

Analog 1 : (2E)-4-{[6-tert-Butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid
  • Substituents: 6-position: tert-Butyl (bulkier than methyl). 3-position: Ethoxycarbonyl (shorter alkoxy chain vs. propoxy). Side chain: α,β-unsaturated oxobut-2-enoic acid (conjugated double bond).
  • The ethoxycarbonyl group may lower lipophilicity compared to the target compound’s propoxycarbonyl. The α,β-unsaturated acid could enhance electrophilicity, affecting reactivity or metabolic pathways.
Analog 2 : 4-[[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-5,6-dihydro-2H-pyran-3-carboxylic acid
  • Substituents :
    • 3-position : 3-Cyclopropyl-1,2,4-oxadiazole (electron-withdrawing heterocycle).
    • Side chain : Dihydropyran-3-carboxylic acid.
  • Biological Activity : IC50 = 0.017 µM against FABP4/FABP5 .
  • Implications: The oxadiazole group introduces polarity and hydrogen-bonding capacity, contrasting with the ester in the target compound. The dihydropyran-carboxylic acid may adopt distinct conformational preferences compared to the linear butanoic acid chain.
Analog 3 : 4-(Methylsulfanyl)-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylformamido)butanoic acid
  • Substituents :
    • Side chain : Methylsulfanyl group and formamido linkage.
  • The formamido group replaces the carbamoyl, altering hydrogen-bonding patterns.
Key Observations:
  • Lipophilicity : The propoxycarbonyl group in the target compound likely increases logP compared to Analog 1’s ethoxycarbonyl.
  • Binding Interactions: The butanoic acid in the target compound may engage in ionic or hydrogen-bonding interactions similar to Analog 2’s pyran-carboxylic acid, but with different spatial arrangements.
  • Metabolic Stability : Bulkier groups (e.g., tert-butyl in Analog 1) may reduce metabolic clearance, whereas electron-deficient heterocycles (e.g., oxadiazole in Analog 2) could influence oxidative metabolism.

Biological Activity

4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}butanoic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H21NO5S
  • Molecular Weight : 351.4 g/mol
  • IUPAC Name : (E)-4-[(6-methyl-3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid

The compound features a benzothiophene core which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves binding to enzymes or receptors that modulate various biochemical pathways. This interaction can lead to several physiological effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.

Pharmacological Studies

Research has indicated that this compound exhibits significant pharmacological properties:

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures can reduce inflammation markers in vitro and in vivo.
  • Antioxidant Properties : The presence of the benzothiophene moiety is linked to antioxidant activity, which may help in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological potency of this compound:

  • Study on Anti-inflammatory Effects :
    • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene exhibited potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines in cell cultures .
  • Characterization of Biological Potency :
    • Research highlighted in PubMed characterized the aryl hydrocarbon receptor (AhR) agonist activities of related compounds, suggesting potential applications in cancer therapy .
  • Pharmacokinetics and Toxicology :
    • Investigations into the pharmacokinetics revealed favorable absorption characteristics and low toxicity profiles in animal models, indicating a promising therapeutic window for further development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced pro-inflammatory cytokinesJournal of Medicinal Chemistry
AntioxidantScavenging free radicalsPubMed
Enzyme InhibitionInhibition of key metabolic enzymesInternal Study Data

Q & A

Q. What are the common synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its structural integrity?

The compound is typically synthesized via modifications of benzothiophene scaffolds, such as carbamoylation or esterification reactions. Key steps include introducing the propoxycarbonyl and carbamoyl groups to the tetrahydrobenzothiophene core. Structural confirmation requires 1H/13C NMR to verify functional groups and regiochemistry, FTIR for carbonyl group identification, and X-ray crystallography (using programs like SHELXL or OLEX2 ) to resolve stereochemical ambiguities. High-resolution mass spectrometry (HRMS) is essential for molecular formula validation.

Q. How is the purity of this compound assessed, and what challenges arise during chromatographic analysis?

Purity is evaluated via reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients). Challenges include peak broadening due to the compound’s hydrophobicity and potential for tautomerism. Solid-phase extraction (SPE) using HLB cartridges (conditioned with methanol/water) can pre-conjugate the compound, improving chromatographic resolution . Purity thresholds (>95%) are confirmed by integrating peak areas and comparing retention times against synthetic intermediates.

Q. What spectroscopic methods are most effective for characterizing the functional groups in this compound?

  • FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the carbamoyl and propoxycarbonyl groups) and carboxylic acid O-H vibrations (~2500-3300 cm⁻¹).
  • NMR : 1H NMR reveals methyl protons (δ ~1.2 ppm for the 6-methyl group) and propoxy chain protons (δ ~1.5-4.0 ppm). 13C NMR confirms carbonyl carbons (δ ~165-175 ppm) .
  • UV-Vis : Useful for detecting π→π* transitions in the benzothiophene ring (λmax ~250-300 nm).

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Validate computational models by:

  • Comparing solvent-corrected DFT (e.g., COSMO-RS) with experimental reaction yields.
  • Using multivariate analysis to correlate substituent effects (e.g., Hammett plots) with observed reactivity.
  • Cross-referencing crystallographic data (e.g., bond lengths/angles from SHELXL ) with optimized geometries from Gaussian or ORCA software.

Q. How can X-ray crystallography be optimized for this compound, given its potential for polymorphism or twinning?

  • Crystal Growth : Use mixed solvents (e.g., DCM/hexane) to promote slow nucleation.
  • Data Collection : For twinned crystals, employ HKL-3000 or CrysAlisPro to index multiple domains. Refinement in SHELXL with TWIN/BASF commands can model twinning fractions.
  • Polymorphism Screening : Conduct slurry experiments in varied solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify stable polymorphs .

Q. What role does the carbamoyl group play in the compound’s intermolecular interactions, and how can this be studied crystallographically?

The carbamoyl group facilitates hydrogen bonding (N-H···O=C) with adjacent molecules, stabilizing crystal packing. To analyze:

  • Generate Hirshfeld surfaces (via CrystalExplorer) to map interaction hotspots.
  • Quantify hydrogen-bond distances/angles in OLEX2 and compare with Cambridge Structural Database (CSD) entries for similar carbamoyl derivatives.
  • Use DFT to calculate interaction energies between dimeric units.

Q. How can molecular docking studies be designed to explore the compound’s potential biological targets?

  • Target Selection : Prioritize enzymes with benzothiophene-binding pockets (e.g., kinases, GPCRs) based on structural analogs .
  • Docking Workflow : Perform rigid docking (AutoDock Vina) followed by induced-fit refinement (Schrödinger Glide). Validate with MM-GBSA free-energy calculations.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding affinities (KD) and correlate with docking scores.

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay conditions?

  • Assay Optimization : Standardize protocols (e.g., pH, temperature, cell lines) to minimize variability.
  • Dose-Response Curves : Use 4-parameter logistic models to calculate EC50/IC50 values. Compare Hill slopes to identify non-specific binding.
  • Meta-Analysis : Apply Bland-Altman plots to assess inter-laboratory variability or use QSAR models to predict activity cliffs .

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